molecular formula C13H22O B14671892 Cyclohexanol, 1-(1-heptynyl)- CAS No. 37828-64-1

Cyclohexanol, 1-(1-heptynyl)-

Cat. No.: B14671892
CAS No.: 37828-64-1
M. Wt: 194.31 g/mol
InChI Key: WBUGIJIMODKOPQ-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(1-heptynyl)- is an organic compound that belongs to the class of secondary alcohols It is characterized by a cyclohexane ring with a hydroxyl group and a heptynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-(1-heptynyl)- can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with a heptynyl Grignard reagent. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of Cyclohexanol, 1-(1-heptynyl)- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(1-heptynyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanoic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 1-(1-heptynyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(1-heptynyl)- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The heptynyl substituent can also affect the compound’s overall properties and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.

    1-Ethynyl-1-cyclohexanol: Similar structure but with an ethynyl group instead of a heptynyl group.

Uniqueness

Cyclohexanol, 1-(1-heptynyl)- is unique due to the presence of the heptynyl group, which imparts distinct chemical and physical properties compared to its simpler analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

37828-64-1

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1-hept-1-ynylcyclohexan-1-ol

InChI

InChI=1S/C13H22O/c1-2-3-4-5-7-10-13(14)11-8-6-9-12-13/h14H,2-6,8-9,11-12H2,1H3

InChI Key

WBUGIJIMODKOPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1(CCCCC1)O

Origin of Product

United States

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